molecular formula C12H13BrFNO2 B7937209 1-(2-Bromo-3-fluorobenzoyl)piperidin-3-ol

1-(2-Bromo-3-fluorobenzoyl)piperidin-3-ol

Cat. No.: B7937209
M. Wt: 302.14 g/mol
InChI Key: IPWXSRBQWKNFNS-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-fluorobenzoyl)piperidin-3-ol is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom, which is widely used in the synthesis of pharmaceuticals and other biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-3-fluorobenzoyl)piperidin-3-ol typically involves the reaction of 2-bromo-3-fluorobenzoyl chloride with piperidin-3-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include further purification steps to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-3-fluorobenzoyl)piperidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Bromo-3-fluorobenzoyl)piperidin-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-fluorobenzoyl)piperidin-3-ol involves its interaction with specific molecular targets in biological systems. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and biological context .

Comparison with Similar Compounds

    1-(3-Bromo-4-fluorobenzoyl)piperidine: Similar structure but with different substitution pattern on the benzoyl group.

    1-(2-Chloro-3-fluorobenzoyl)piperidin-3-ol: Chlorine instead of bromine in the benzoyl group.

    1-(2-Bromo-3-chlorobenzoyl)piperidin-3-ol: Chlorine instead of fluorine in the benzoyl group.

Uniqueness: 1-(2-Bromo-3-fluorobenzoyl)piperidin-3-ol is unique due to the specific combination of bromine and fluorine atoms in its structure, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2-bromo-3-fluorophenyl)-(3-hydroxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO2/c13-11-9(4-1-5-10(11)14)12(17)15-6-2-3-8(16)7-15/h1,4-5,8,16H,2-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWXSRBQWKNFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C(=CC=C2)F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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